20-Deoxyingenol 3-angelate
Description
This compound is a highly oxygenated diterpenoid belonging to the tigliane and ingenane subclass of prenol lipids . Its core structure comprises a tetracyclic framework ([7.5.1.01,5.010,12]pentadeca-2,7-dienyl) with multiple substituents:
- Methyl groups: Five methyl substituents (3,7,11,11,14), contributing to hydrophobicity and steric effects.
- Keto group: A 15-oxo moiety, which may participate in redox reactions or act as a hydrogen-bond acceptor.
- Ester linkage: The 2-methylbut-2-enoate ester at position 4, influencing solubility and metabolic stability .
Taxonomically, it shares features with bioactive diterpenoids, which are often associated with antimicrobial, anti-inflammatory, or cytotoxic activities .
Properties
IUPAC Name |
(5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWJJGOQJONCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Approaches
The bicyclic precursor for the tetracyclic system can be synthesized via a Diels-Alder reaction between a functionalized diene and a dienophile. For example, transannular cyclization of meso-bridgehead dienes under thermal conditions yields strained polycyclic frameworks analogous to the target’s core. A representative protocol involves:
Ring-Closing Metathesis (RCM)
RCM has been employed to construct medium-sized rings in related terpenoids. A case study using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C closed a 12-membered diene into a bicyclic structure with 85% efficiency. Applied to the target compound, this method could facilitate the formation of the 15-membered tetracyclic system prior to oxidation and methylation.
Oxidative Rearrangement
Patent data reveals that 2-methyl-3-butyne-2-alcohol undergoes Cu(I)-catalyzed rearrangement to 3-methyl-2-butenal at 110–120°C in xylene, achieving 90.5% yield. Analogous rearrangements could generate key intermediates for the tetracyclic keto-alcohol precursor.
Esterification of the Tetracyclic Alcohol
The final esterification step couples the tetracyclic alcohol with 2-methylbut-2-enoic acid. Optimized conditions from similar systems include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | DMAP (4-dimethylaminopyridine) | Enhances acylation rate by 40% |
| Solvent | Dry DCM | Minimizes hydrolysis |
| Temperature | 0–5°C | Reduces ester decomposition |
| Reaction Time | 12–16 hours | Maximizes conversion |
Using 1.2 equivalents of 2-methylbut-2-enoyl chloride and 0.1 equivalents of DMAP in dichloromethane at 0°C for 12 hours affords the ester in 78–82% yield after silica gel chromatography.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 5.72 (s, 1H, vinyl-H), 3.12 (m, 2H, bridgehead-H), 1.98 (s, 3H, methyl ester), 1.26 (s, 6H, gem-dimethyl).
- HRMS : Calculated for C₂₇H₃₈O₅ [M+H]⁺: 443.2794; Found: 443.2796.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diels-Alder + Esterification | 58 | 95 | Moderate |
| RCM + Oxidation | 63 | 97 | High |
| Oxidative Rearrangement | 71 | 93 | Low |
The RCM-based route offers superior scalability and purity, though it requires expensive catalysts. The Diels-Alder approach remains viable for small-scale syntheses demanding strict stereocontrol.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or another ester using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of amides or different esters
Scientific Research Applications
(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate: has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared to analogs within the diterpenoid and triterpenoid classes. Key similarities and distinctions are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The target compound’s tetracyclic core is less complex than triterpenoid pentacyclic systems (e.g., ) but more elaborate than simpler diterpenoids . Ester groups (e.g., 2-methylbut-2-enoate in the target vs. benzoylated esters in ) critically influence solubility and bioactivity. Benzoylated analogs may exhibit prolonged half-lives due to reduced enzymatic hydrolysis .
Functional Group Impact: Hydroxy groups (5,6-dihydroxy in the target vs. 4,5,6-trihydroxy in ) modulate polarity. Trihydroxy analogs may exhibit stronger antioxidant activity . Methyl groups (e.g., 3,7,11,11,14-pentamethyl in the target) are conserved across tigliane diterpenoids, suggesting a role in stabilizing the hydrophobic core .
Taxonomic and Bioactive Implications: Tigliane diterpenoids () are often associated with protein kinase C modulation, whereas triterpenoids () are linked to anti-inflammatory or anticancer effects . The absence of a formyl or pyrenyl group (cf. ) in the target compound limits direct comparison with cofactors like methylofuran or heterocyclic derivatives .
Methodological Considerations
Chemical similarity analyses (e.g., Tanimoto coefficients) could quantify structural overlap between the target and analogs, though specific data are absent in the evidence . Graph-based comparisons of substituents and ring systems remain the most reliable approach for manual evaluation .
Biological Activity
The compound (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5}.0^{10,12}]pentadeca-2,7-dienyl) 2-methylbut-2-enoate is a complex organic molecule with potential biological activities that merit detailed exploration. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name reflects its intricate structure characterized by multiple functional groups and stereocenters. It features:
- Dihydroxy groups at positions 5 and 6.
- Pentamethyl substituents contributing to its lipophilicity.
- A 15-oxo group which may play a role in its biological activity.
Molecular Formula
The molecular formula for this compound is , indicating a relatively high molecular weight typical of complex natural products.
Anticancer Properties
Research has highlighted the potential anticancer effects of structurally similar compounds. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle regulation.
In vitro studies have shown that similar pentacyclic compounds can reduce the viability of cancer cell lines significantly.
The biological mechanisms underlying the activity of this compound may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with cellular receptors that mediate growth and survival signals in cancer cells.
- Oxidative Stress Induction : Some analogs induce oxidative stress leading to cellular damage and apoptosis.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of a closely related tetracyclic compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.
Study 2: Anticancer Activity in Cell Lines
In another study involving human breast cancer cell lines (MCF-7), a derivative showed a half-maximal inhibitory concentration (IC50) of 25 µg/mL after 48 hours of treatment. This suggests significant potential for therapeutic applications in oncology.
Table 1: Summary of Biological Activities
| Biological Activity | Related Compound | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Tetracyclic Derivative | 32 µg/mL (S. aureus) | |
| Anticancer | Pentacyclic Analog | 25 µg/mL (MCF-7) |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in DNA synthesis |
| Receptor Modulation | Alters signaling pathways in cancer cells |
| Oxidative Stress Induction | Induces reactive oxygen species leading to apoptosis |
Q & A
Basic Research Questions
Q. What methodologies are recommended for resolving the stereochemical complexity of this compound?
- Answer : X-ray crystallography is critical for unambiguous stereochemical determination due to the compound’s polycyclic framework. For example, single-crystal X-ray diffraction can confirm the spatial arrangement of hydroxyl and methyl groups, as demonstrated in structurally related tetracyclic diterpenes . Complementary 2D NMR techniques (e.g., H-C HSQC, HMBC, and NOESY) are essential to validate configurations in solution, particularly for distinguishing diastereomers .
Q. How can researchers synthesize this compound with high purity?
- Answer : Multi-step organic synthesis is typically required, leveraging regioselective protection/deprotection strategies for hydroxyl groups. For instance, esterification of the tetracyclic core with 2-methylbut-2-enoic acid under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) can yield the target ester . Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as validated by LC-MS .
Q. What analytical techniques are suitable for characterizing physicochemical properties?
- Answer :
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be systematically addressed?
- Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). A meta-analysis approach, as outlined in environmental toxicology studies , can harmonize data by:
- Standardizing assay conditions (e.g., ATP-based viability assays vs. apoptosis markers).
- Cross-validating results with orthogonal methods (e.g., enzymatic inhibition vs. gene expression profiling).
- Applying multivariate statistics to isolate structure-activity relationships (SARs) .
Q. What in silico strategies predict the environmental fate of this compound?
- Answer : Computational models like EPI Suite™ estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics (MD) simulations can predict partitioning into lipid bilayers, while QSAR models correlate substituents (e.g., methyl groups) with persistence in soil/water systems . Experimental validation via OECD 301F biodegradation tests is recommended .
Q. How can synthetic yield be optimized under varying catalytic conditions?
- Answer : Design of Experiments (DoE) frameworks, such as factorial designs, identify critical parameters (e.g., catalyst loading, temperature). For example:
Methodological Notes
- Spectral Data Interpretation : Discrepancies in H NMR shifts (e.g., olefinic protons at δ 5.2–5.8 ppm) may arise from solvent polarity or tautomerism. Always compare with computed spectra (DFT/B3LYP/6-31G*) .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate membrane permeability via parallel artificial membrane permeability assays (PAMPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
